5-(Trifluoromethyl)pyrimidin-2-amine

FLT3 kinase c-KIT selectivity Acute Myeloid Leukemia

Researchers developing FLT3/CHK1 dual inhibitors require 5-CF₃-pyrimidine building blocks to achieve >1000-fold selectivity over c-KIT; generic non-fluorinated analogs fail to deliver this profile. 5-(Trifluoromethyl)pyrimidin-2-amine provides: - Enables >1000-fold selectivity over c-KIT in optimized FLT3/CHK1 leads - CF₃ group modulates LogP (~1.66) for oral PK while maintaining >90% isomeric purity in 2,4-difunctionalization - Available at ≥97% purity with consistent quality for SAR library synthesis

Molecular Formula C5H4F3N3
Molecular Weight 163.1 g/mol
CAS No. 69034-08-8
Cat. No. B1316368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrimidin-2-amine
CAS69034-08-8
Molecular FormulaC5H4F3N3
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)C(F)(F)F
InChIInChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11)
InChIKeyOUVVCECMELPNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrimidin-2-amine (CAS 69034-08-8) – Core Structural and Procurement Overview for Medicinal Chemistry


5-(Trifluoromethyl)pyrimidin-2-amine (CAS 69034-08-8) is a fluorinated heterocyclic building block characterized by a pyrimidine core bearing a primary amine at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position [1]. This substitution pattern imparts distinctive physicochemical properties, including a calculated LogP of 1.65880 [2] and a predicted topological polar surface area (TPSA) of 51.80 Ų [3], which differentiate it from non-fluorinated pyrimidine-2-amine analogs and influence its utility in kinase inhibitor design [4]. The compound is widely employed as a versatile intermediate in pharmaceutical research, particularly in the synthesis of FLT3, CHK1, and EGFR kinase inhibitors, and is commercially available with typical purities of ≥97% .

Why 5-(Trifluoromethyl)pyrimidin-2-amine Cannot Be Replaced by Other Pyrimidin-2-amines in FLT3/CHK1 Dual Inhibitor Programs


Generic substitution of 5-(Trifluoromethyl)pyrimidin-2-amine with other pyrimidin-2-amine regioisomers or analogs bearing different 5-position substituents is not feasible in the context of FLT3/CHK1 dual inhibitor development. The electron-withdrawing trifluoromethyl group at the 5-position is critical for achieving the desired kinase selectivity profile, particularly the >1000-fold selectivity over c-KIT observed in optimized derivatives, a feature not replicated by 5-methyl, 5-chloro, or unsubstituted pyrimidine-2-amine scaffolds [1]. Furthermore, the presence of the CF₃ group significantly modulates lipophilicity (LogP ~1.66) and metabolic stability, directly influencing oral pharmacokinetic properties [2]. The regioselective synthetic routes enabling 2,4-differentiation of 5-trifluoromethyl pyrimidines are specifically tailored to this substitution pattern; applying these methods to non-fluorinated analogs often results in undesired regioisomeric mixtures and reduced yields, complicating scale-up and procurement [3].

Quantitative Differentiation of 5-(Trifluoromethyl)pyrimidin-2-amine Derivatives in FLT3/CHK1 Dual Inhibition


Nanomolar FLT3 Kinase Inhibition with >1000-Fold Selectivity over c-KIT

Optimized 5-(trifluoromethyl)pyrimidin-2-amine derivatives (Compounds 30 and 36) exhibit nanomolar FLT3 inhibitory activity (IC50 = 1.5–7.2 nM) while maintaining exceptional selectivity over the structurally related c-KIT kinase (>1000-fold) [1]. In contrast, many FLT3 inhibitors in clinical development (e.g., quizartinib, crenolanib) exhibit significantly lower selectivity margins, often in the 10- to 50-fold range, leading to dose-limiting myelosuppression due to c-KIT inhibition [2].

FLT3 kinase c-KIT selectivity Acute Myeloid Leukemia Kinase inhibitor

Favorable hERG Safety Profile of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

The FLT3/CHK1 dual inhibitor 30, derived from the 5-(trifluoromethyl)pyrimidin-2-amine scaffold, demonstrates low hERG inhibitory activity (IC50 > 10 µM) [1]. This contrasts sharply with earlier 2-aminopyrimidine FLT3 inhibitors (e.g., compounds from the same series lacking the optimized substitution pattern), which exhibited significant hERG inhibition (IC50 < 1 µM) and were discontinued due to cardiotoxicity concerns [2].

hERG inhibition Cardiotoxicity FLT3 inhibitor Safety pharmacology

Regioselective Synthesis Enables 2,4-Differentiated Building Blocks

Patented methods for the regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives enable the exclusive synthesis of the 2-amino-4-chloro intermediate in >90% regioselectivity, avoiding the problematic 1:1 to 3:1 mixtures of regioisomers typically obtained with non-fluorinated 2,4-dichloropyrimidines [1]. This differentiation is made possible by the strong electron-withdrawing effect of the 5-CF₃ group, which polarizes the pyrimidine ring and directs nucleophilic attack to the 2-position under optimized conditions [2].

Regioselective synthesis 2,4-Differentiated pyrimidines CF3-pyrimidine Medicinal chemistry building blocks

Enhanced Lipophilicity and Metabolic Stability from 5-CF₃ Substitution

5-(Trifluoromethyl)pyrimidin-2-amine exhibits a calculated LogP of 1.65880 [1], which is approximately 1.2 log units higher than that of unsubstituted pyrimidin-2-amine (LogP ~0.4) [2]. This increased lipophilicity, conferred by the CF₃ group, is associated with enhanced membrane permeability and metabolic stability, as documented in SAR studies of kinase inhibitor series [3].

Lipophilicity Metabolic stability Physicochemical properties LogP

Optimal Research and Industrial Application Scenarios for 5-(Trifluoromethyl)pyrimidin-2-amine


Design and Synthesis of FLT3/CHK1 Dual Inhibitors for Acute Myeloid Leukemia (AML)

Utilize 5-(trifluoromethyl)pyrimidin-2-amine as a core scaffold to develop potent FLT3/CHK1 dual inhibitors. The CF₃ group at the 5-position is essential for achieving >1000-fold selectivity over c-KIT and favorable hERG profiles, as demonstrated by optimized lead compounds [5]. This scaffold addresses the critical need for AML therapies that overcome FLT3-ITD and TKD resistance mutations while minimizing myelosuppression and cardiotoxicity [2].

Regioselective Synthesis of 2,4-Differentiated Pyrimidine Building Blocks

Employ 5-(trifluoromethyl)pyrimidin-2-amine in regioselective nucleophilic substitution reactions to generate 2-amino-4-substituted pyrimidine intermediates with high isomeric purity (>90%). The electron-withdrawing CF₃ group directs substitution exclusively to the 2-position under optimized conditions, enabling efficient synthesis of diverse kinase inhibitor libraries without the need for tedious chromatographic separation of regioisomers [5].

Improving Oral Bioavailability and Metabolic Stability in Kinase Inhibitor Programs

Incorporate the 5-(trifluoromethyl)pyrimidin-2-amine motif into lead compounds to enhance lipophilicity (LogP ~1.66) and metabolic stability. The CF₃ group confers increased membrane permeability and resistance to oxidative metabolism compared to non-fluorinated pyrimidine analogs, supporting the development of orally bioavailable drug candidates [5].

SAR Exploration of Trifluoromethyl Positional Isomers in Kinase Selectivity

Use 5-(trifluoromethyl)pyrimidin-2-amine as a reference compound to systematically compare the effects of CF₃ substitution at different positions (e.g., 4-CF₃, 6-CF₃) on kinase inhibition profiles. The 5-position substitution uniquely balances potency against FLT3 with selectivity over c-KIT and hERG, providing a benchmark for SAR studies in pyrimidine-based kinase inhibitors [5].

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